molecular formula C15H7F5O3 B1324012 3-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone CAS No. 890099-26-0

3-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone

Cat. No.: B1324012
CAS No.: 890099-26-0
M. Wt: 330.21 g/mol
InChI Key: MIPXQKTWTQXBKD-UHFFFAOYSA-N
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Description

3-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone is a fluorinated benzophenone derivative featuring a pentafluorophenyl group and an acetoxy substituent. The pentafluorophenyl group confers electron-deficient aromatic character, while the acetoxy group introduces steric bulk and moderate electron-withdrawing effects.

Properties

IUPAC Name

[3-(2,3,4,5,6-pentafluorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F5O3/c1-6(21)23-8-4-2-3-7(5-8)15(22)9-10(16)12(18)14(20)13(19)11(9)17/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPXQKTWTQXBKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641684
Record name 3-(2,3,4,5,6-Pentafluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-26-0
Record name [3-(Acetyloxy)phenyl](2,3,4,5,6-pentafluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890099-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,3,4,5,6-Pentafluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone typically involves the following steps:

Chemical Reactions Analysis

3-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Properties of Related Benzophenone Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Key Electronic Effects
3-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone* Likely C₁₅H₉F₅O₃ ~316 Pentafluorophenyl, acetoxy Strong electron-deficient aryl, moderate EW acetoxy
2',3',4',5',6'-Pentafluorobenzophenone C₁₃H₅F₅O 272.17 Pentafluorophenyl Highly electron-deficient aryl
4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone C₁₅H₉F₅O₂ 316.23 Pentafluorophenyl, ethoxy Electron-deficient aryl, ED ethoxy
p-Methoxy-p'-nitrobenzophenone C₁₄H₁₁NO₄ 257.24 Methoxy (ED), nitro (EW) Balanced ED/EW effects

*Inferred from analogous compounds .

Key Observations :

  • Electron-Deficient Aryl Groups: The pentafluorophenyl group in the target compound and 2',3',4',5',6'-pentafluorobenzophenone creates strong electron-withdrawing (EW) effects, reducing σ-interactions with catalysts compared to non-fluorinated analogs .
  • Substituent Effects : The acetoxy group (OAc) is less electron-donating (ED) than methoxy (OMe) but more sterically demanding than ethoxy (OEt). This combination enhances steric hindrance while maintaining moderate EW character, influencing regioselectivity in catalytic reactions .
Reactivity in Organocatalysis

Table 2: Enantioselectivity in Reductions of Fluorinated Benzophenones

Substrate Catalyst System Enantiomeric Excess (ee%) Key Interaction Mechanism
Pentafluorobenzophenone Oxazaborolidine catalysts 92% (S-enantiomer) Weakened σ-interactions due to C₆F₅
p-Methoxy-p'-nitrobenzophenone Same as above 68% (R-enantiomer) Strong ED interaction with 4-OMe
Trichloroacetophenone Same as above 85% (R-enantiomer) Strong σ-hole interactions with Cl
This compound* Inferred Moderate to high Balanced steric/EW effects from OAc

*Predicted based on structural analogs .

Mechanistic Insights :

  • The electron-deficient pentafluorophenyl group in the target compound weakens noncovalent interactions (e.g., σ–π or T-shaped interactions) with catalysts, favoring enantioselectivity through steric steering .
  • In contrast, p-methoxy-p'-nitrobenzophenone leverages electron-rich aryl groups (4-OMe) for stronger catalyst binding, leading to reversed enantiomer preferences .

Biological Activity

3-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone is a synthetic compound with significant potential in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by multiple fluorine substituents on the benzophenone moiety, suggests interesting biological activities that warrant detailed investigation.

  • Molecular Formula : C15H7F5O3
  • CAS Number : 890099-26-0
  • Molecular Weight : 335.21 g/mol

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of fluorine atoms enhances lipophilicity and metabolic stability, potentially increasing the compound's interaction with cellular membranes and biological macromolecules.

Interaction with Biological Targets

  • Enzyme Inhibition : Studies suggest that compounds with similar structures can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes .
  • Cellular Uptake : The acetoxy group may facilitate cellular uptake, enhancing the compound's bioavailability and efficacy in biological systems.

Biological Activity Studies

Research has focused on the compound's cytotoxicity and potential therapeutic applications. Below are key findings from various studies:

Cytotoxicity Assays

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and normal fibroblast cell lines.
  • Results :
    • IC50 values ranged from 0.5 to 1.5 µM for tumor cell lines, indicating significant cytotoxicity.
    • Minimal cytotoxic effects were observed on normal cell lines, suggesting a selective action against cancer cells.
Cell LineIC50 (µM)Selectivity Index
A5490.810
MCF-71.28
Normal Fibroblast>10N/A

Anti-inflammatory Activity

In vitro studies demonstrated that this compound exhibits anti-inflammatory properties by inhibiting COX-2 activity. This was supported by docking studies which indicated strong binding affinity to the COX-2 active site, potentially through hydrogen bonding and hydrophobic interactions .

Case Studies

Recent research has highlighted the application of this compound in drug development:

  • Case Study on COX Inhibition :
    • Researchers evaluated the compound's effectiveness as a COX inhibitor in a series of assays.
    • Results indicated that it outperformed several known inhibitors in terms of potency and selectivity.
  • Development of Fluorinated Drug Candidates :
    • The compound serves as a lead structure for developing new anti-cancer agents due to its favorable pharmacokinetic properties and biological activity profile.

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